UNC0224 - 1197196-48-7

UNC0224

Catalog Number: EVT-284894
CAS Number: 1197196-48-7
Molecular Formula: C26H43N7O2
Molecular Weight: 485.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The methylation of lysine residues on histones plays a central role in determining euchromatin structure and gene expression. The histone methyltransferase (HMTase) G9a can mono- or dimethylate lysine 9 on histone 3 (H3), contributing to early embryogenesis, genomic imprinting, and lymphocyte development. UNC0224 is a potent and selective G9a HMTase inhibitor, exhibiting an IC50 value of 15 nM. Isothermal titration calorimetry revealed UNC0224 binds to G9a with a Kd value of 29 nM. UNC0224 also inhibits GLP, a closely-related H3K9 HMTase, with assay-dependent IC50 values of 20-58 nM, but is more than 1,000-fold selective against SET7/9 (a H3K4 HMTase) and SET8 (a H4K20 HMTase).
NC0224 is a potent and selective G9a HMTase inhibitor, exhibiting an IC50 value of 15 nM. Isothermal titration calorimetry revealed UNC0224 binds to G9a with a Kd value of 29 nM.
Overview

UNC0224 is a small molecule compound identified as a potent and selective inhibitor of the G9a protein lysine methyltransferase. G9a plays a crucial role in epigenetic regulation by catalyzing the methylation of histone proteins, which influences gene expression and chromatin structure. The discovery of UNC0224 has significant implications for research into cancer and other diseases where epigenetic modifications are involved.

Source

The compound was developed through systematic structure-activity relationship (SAR) studies focused on the 2,4-diamino-6,7-dimethoxyquinazoline scaffold. Initial findings indicated that UNC0224 exhibited a high degree of selectivity for G9a over other similar enzymes, notably the GLP (G9a-like protein), making it a valuable tool for biological investigations .

Classification

UNC0224 falls under the category of chemical inhibitors targeting lysine methyltransferases, specifically designed to modulate the activity of G9a. This classification is vital for understanding its mechanism of action and potential therapeutic applications in diseases characterized by abnormal gene expression patterns.

Synthesis Analysis

Methods

The synthesis of UNC0224 involves a multi-step process that includes several key reactions. The initial steps utilize commercially available starting materials, such as 2-methoxy-4-cyanophenol, which undergo benzyl protection followed by nitration and reduction to form an aniline intermediate. This intermediate is then converted to a quinazolinedione through various transformations, including carbamate formation and ring closure.

Technical Details

The synthesis can be summarized as follows:

  1. Benzyl Protection: Protecting the hydroxyl group of 2-methoxy-4-cyanophenol.
  2. Nitration: Introduction of a nitro group.
  3. Reduction: Converting the nitro group to an amine.
  4. Formation of Quinazolinedione: Creating the core structure through carbamate formation and subsequent saponification.
  5. Chloro Displacement: Performing two consecutive nucleophilic substitutions to yield the final product, UNC0224.

This efficient synthetic route allows for high yields and rapid preparation of the compound .

Molecular Structure Analysis

Structure

UNC0224's molecular structure is characterized by its quinazoline core, which includes two amino groups at positions 2 and 4, and a methoxy group at position 7. The specific arrangement of these functional groups is critical for its binding affinity to G9a.

Data

The high-resolution X-ray crystal structure of UNC0224 bound to G9a reveals detailed interactions that inform further design strategies for novel inhibitors. The co-crystal structure has provided insights into how structural modifications can enhance potency and selectivity .

Chemical Reactions Analysis

Reactions

UNC0224 primarily functions through competitive inhibition of G9a by mimicking the substrate or cofactor required for methylation reactions. The compound competes with S-adenosyl methionine (SAM), which is essential for transferring methyl groups to lysine residues on histones.

Technical Details

In biochemical assays, UNC0224 demonstrated an IC50 value indicating its potency in inhibiting G9a activity. These assays include both Thioglo-based assays and AlphaScreen technologies, which confirm its effectiveness in reducing methylation levels in histones .

Mechanism of Action

Process

The mechanism by which UNC0224 exerts its inhibitory effect involves binding to the active site of G9a, thereby blocking access to SAM and preventing the methylation of lysine residues on histones. This inhibition leads to alterations in chromatin structure and gene expression profiles.

Data

Studies have shown that treatment with UNC0224 results in decreased levels of di-methylated histone H3 at lysine 9 (H3K9me2), indicating that it effectively disrupts G9a-mediated methylation processes .

Physical and Chemical Properties Analysis

Physical Properties

UNC0224 is typically presented as a solid compound with specific melting points that can vary based on purity and formulation methods.

Chemical Properties

  • Molecular Formula: C15H18N4O3
  • Molecular Weight: Approximately 302.33 g/mol
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

These properties are essential for determining the appropriate conditions for biological assays and potential therapeutic applications .

Applications

Scientific Uses

UNC0224 serves as a valuable research tool in epigenetics, particularly in studies investigating the role of histone methylation in gene regulation. Its selective inhibition of G9a makes it relevant for exploring pathways involved in cancer biology, neurodegenerative diseases, and other conditions where epigenetic modifications play a critical role.

Introduction to UNC0224 in Epigenetic Research

Biochemical Context of Histone Lysine Methyltransferases (HMTs)

Histone lysine methyltransferases (HMTs) are epigenetic "writers" that catalyze the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to specific lysine residues on histone proteins. This post-translational modification regulates chromatin architecture and gene expression. Over 50 human HMTs have been identified since 2000, classified into distinct families based on their catalytic SET (Su(var)3-9, Enhancer-of-zeste, Trithorax) domains. Methylation can result in mono-, di-, or trimethylated states (me1, me2, me3), with functional outcomes dependent on the modified residue. For example:

  • H3K4me3, H3K36me3, H3K79me3: Associated with transcriptional activation.
  • H3K9me2/3, H3K27me3: Linked to transcriptional repression and heterochromatin formation. [1] [3]

Dysregulation of HMT activity is implicated in cancer, developmental disorders, and neurological diseases, making them high-priority targets for chemical probe development. Small-molecule inhibitors of HMTs remain scarce compared to other epigenetic targets (e.g., histone deacetylases), underscoring the significance of compounds like UNC0224. [3] [9]

G9a/GLP as Epigenetic "Writers": Functional Roles in H3K9 Methylation

G9a (EHMT2) and G9a-like protein (GLP/EHMT1) are highly homologous HMTs (80% sequence identity in their SET domains) that primarily form a heterodimeric complex in vivo. This complex serves as the dominant writer for mono- and dimethylation of histone H3 lysine 9 (H3K9me1/2) in euchromatic regions. Key biological and pathological roles include:

  • Transcriptional Repression: H3K9me2 deposition silences tumor suppressor genes (e.g., CDKN1A, MASPIN) and developmental regulators. [2] [9]
  • Non-Histone Substrates: G9a/GLP methylate p53 (inactivating its tumor-suppressor function), SIRT1, and MYC, expanding their influence beyond chromatin. [3] [4]
  • Disease Links: Overexpression occurs in leukemia, glioblastoma, breast cancer, and lung cancer, correlating with poor prognosis, metastasis, and chemoresistance. Genetic knockdown inhibits tumor growth in vitro and in vivo. [2] [9]

Table 1: G9a/GLP Biological Functions and Disease Associations

FunctionMechanismDisease Implication
H3K9me1/2 depositionChromatin condensation; gene silencingCancer-associated epigenetic silencing
p53 methylation (K373)Inactivation of p53 transcriptional activityTumor progression
Embryonic developmentRegulation of differentiation genesEmbryonic lethality in knockout models
DNA repair modulationRecruitment of 53BP1/BRCA1 to DNA breaksGenomic instability in cancer [2] [3] [9]

UNC0224: Discovery Timeline and Significance in Epigenetic Probe Development

UNC0224 emerged from systematic structure-activity relationship (SAR) studies of the quinazoline scaffold represented by the first-generation G9a/GLP inhibitor BIX-01294. Key milestones include:

Discovery and Optimization

  • BIX-01294 Limitations: Low biochemical potency (G9a IC₅₀ = 106–290 nM) and cellular toxicity limited its utility. [1] [3]
  • Quinazoline Scaffold SAR: Researchers modified three regions of BIX-01294 (Figure 1):
  • 4-Amino group: Replacing 1-benzylpiperidin-4-yl with 1-methylpiperidin-4-yl (compound 2b) maintained potency while reducing molecular weight.
  • 2-Amino group: Cyclic amines like methyl homopiperazine were optimal.
  • 7-Methoxy group: Replaced with 7-(3-dimethylaminopropoxy) to engage the lysine substrate channel. [1] [3]
  • Synthesis: A seven-step route (Scheme 2 in [1]) enabled installation of the 7-dimethylaminopropoxy side chain, yielding UNC0224. [1] [6]

Biochemical and Structural Characterization

UNC0224 exhibits marked improvements over BIX-01294:

  • Potency: IC₅₀ = 15 nM (G9a, Thioglo assay), Ki = 2.6 nM, Kd = 23 nM. Similar activity against GLP (IC₅₀ = 20–58 nM). [1] [6] [8]
  • Selectivity: >1,000-fold selective over related methyltransferases (SETD7, SETD8, PRMT3, JMJD2E). [6] [8]
  • Mechanism: Competes with histone peptide substrate but not SAM cofactor, confirmed by:
  • Fluorescence polarization assays (displacement of H3 peptide).
  • X-ray crystallography (1.7 Å resolution, PDB: 3K5K), showing interactions with G9a’s substrate-binding pocket (Figure 2). [1] [3]

Table 2: Biochemical Profiling of UNC0224 vs. Reference Inhibitors

CompoundG9a IC₅₀ (nM)GLP IC₅₀ (nM)Selectivity (vs. other HMTs)Cellular H3K9me2 Reduction
BIX-01294106–29027–700>10-fold at 10 µM~50% at 2.5 µM (toxic >4 µM)
UNC022415–6020–58>1,000-foldLimited (poor permeability)
UNC0638<1519>300-fold>80% at 1 µM (nontoxic ≤10 µM) [1] [3] [4]

Figure 1: Key Structural Modifications from BIX-01294 to UNC0224

BIX-01294: 2,4-Diamino-6,7-dimethoxyquinazoline  R4 = 1-Benzylpiperidin-4-yl  R2 = Dimethylamino  R7 = Methoxy  UNC0224:  R4 = 1-Methylpiperidin-4-yl  R2 = Homopiperazin-1-yl  R7 = 3-(Dimethylamino)propoxy  

Figure 2: Binding Mode of UNC0224 in G9a (PDB: 3K5K)

  • Quinazoline core forms hydrogen bonds with Tyr1067 and Asp1083.
  • 7-(3-Dimethylaminopropoxy) side chain occupies lysine substrate channel.
  • 4-Amino group interacts with hydrophobic subpocket. [1] [3]

Significance as an Epigenetic Probe

UNC0224’s impact includes:

  • Tool Development: Validated target engagement via reduced H3K9me2 in in vitro assays, though cellular activity was limited by permeability. This informed later probes (e.g., UNC0638, UNC0642) with optimized properties. [3] [4]
  • Mechanistic Insights: The first co-crystal structure of G9a with a small-molecule inhibitor enabled structure-based drug design for subsequent inhibitors. [1] [3]
  • Biological Applications: Used to dissect G9a/GLP roles in stem cell pluripotency, DNA repair, and cancer cell reprogramming. [4] [9]

Properties

CAS Number

1197196-48-7

Product Name

UNC0224

IUPAC Name

7-[3-(dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine

Molecular Formula

C26H43N7O2

Molecular Weight

485.7 g/mol

InChI

InChI=1S/C26H43N7O2/c1-30(2)10-7-17-35-24-19-22-21(18-23(24)34-5)25(27-20-8-13-32(4)14-9-20)29-26(28-22)33-12-6-11-31(3)15-16-33/h18-20H,6-17H2,1-5H3,(H,27,28,29)

InChI Key

XIVUGRBSBIXXJE-UHFFFAOYSA-N

SMILES

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCCN(C)C

Solubility

Soluble in DMSO

Synonyms

UNC0224; UNC-0224; UNC 0224;

Canonical SMILES

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCCN(C)C

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